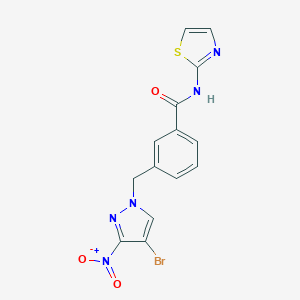
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties.
作用機序
The mechanism of action of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific targets in the body such as enzymes, receptors, or ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to modulate the levels of certain biomolecules in the body such as cytokines, neurotransmitters, and enzymes.
実験室実験の利点と制限
One of the main advantages of using 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its high potency and specificity. This compound can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide. Some of these include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders.
2. Studying the mechanism of action of this compound in more detail to gain a better understanding of its pharmacological effects.
3. Developing new synthetic methods for producing this compound that are more efficient and cost-effective.
4. Exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound with diverse potential applications in scientific research. Its high potency and specificity make it a valuable tool for investigating various biological processes and developing new therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-3-nitro-1H-pyrazole with N-(1,3-thiazol-2-yl)benzamide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
The potential applications of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide in scientific research are diverse. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
特性
分子式 |
C14H10BrN5O3S |
|---|---|
分子量 |
408.23 g/mol |
IUPAC名 |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O3S/c15-11-8-19(18-12(11)20(22)23)7-9-2-1-3-10(6-9)13(21)17-14-16-4-5-24-14/h1-6,8H,7H2,(H,16,17,21) |
InChIキー |
VTEARIZHPAKHCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=NC=CS3 |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)



![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
